Carminomycinone
Overview
Description
Preparation Methods
Carminomycinone can be synthesized through several routes. One common method involves the methylation of carminomycin using diazomethane . Another approach is the reduction of semi-synthetic this compound using sodium borohydride . Industrial production often involves the use of Streptomyces species, which produce this compound as a secondary metabolite .
Chemical Reactions Analysis
Carminomycinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form daunomycinone.
Reduction: Sodium borohydride can reduce this compound to 13-dihydrothis compound.
Substitution: The compound can undergo methylation at the C(4)-hydroxy group using diazomethane.
Common reagents used in these reactions include diazomethane for methylation and sodium borohydride for reduction. The major products formed from these reactions are daunomycinone and 13-dihydrothis compound .
Scientific Research Applications
Carminomycinone has a wide range of applications in scientific research:
Mechanism of Action
Carminomycinone exerts its effects by selectively inhibiting the synthesis of nucleic acids in cells. It complexes with DNA in vitro, significantly increasing the melting temperature of DNA . The compound inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA . Additionally, this compound inhibits repair mechanisms in bacterial cells damaged by radiation and alkylating agents .
Comparison with Similar Compounds
Carminomycinone is similar to other anthracycline antibiotics such as daunorubicin and doxorubicin. it is unique in its specific inhibition of nucleic acid synthesis and its ability to increase the melting temperature of DNA . Similar compounds include:
Daunorubicin: Used in the treatment of leukemia and other cancers.
Doxorubicin: Known for its broad-spectrum antitumor activity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its specific molecular interactions and its effectiveness in inhibiting nucleic acid synthesis .
Properties
IUPAC Name |
(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJGVROLWFENK-YBTHPKLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967193 | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52744-22-6 | |
Record name | Carminomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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